Reactivity Profile: Nucleophilic Acyl Substitution Selectivity of 5-Carbonyl Chloride Isomer
The 5-carbonyl chloride isomer undergoes nucleophilic acyl substitution with amines and alcohols to replace the chloride group, forming new derivatives . In comparison, the 3-carbonyl chloride isomer is noted for its use in the preparation of triazole-based derivatives [1]. The distinction in substitution pattern (5- vs 3-position) can influence the regioselectivity and electronic properties of the resulting products, which is critical for synthesizing specific target molecules.
| Evidence Dimension | Reactivity and Regioselectivity |
|---|---|
| Target Compound Data | Undergoes nucleophilic substitution at the 5-position carbonyl chloride |
| Comparator Or Baseline | 1H-1,2,4-Triazole-3-carbonyl chloride |
| Quantified Difference | Qualitative difference in regiochemistry; no direct quantitative comparison available |
| Conditions | Reaction with amines or alcohols; conditions not specified |
Why This Matters
The specific isomer is required to achieve the desired regiochemical outcome in downstream synthesis, directly impacting product purity and yield.
- [1] Kuujia. Cas no 60469-67-2 (1H-1,2,4-Triazole-3-carbonyl chloride). View Source
